molecular formula C10H12N2O2 B071290 3,3-Dimethyl-6-nitroindoline CAS No. 179898-72-7

3,3-Dimethyl-6-nitroindoline

Cat. No. B071290
CAS RN: 179898-72-7
M. Wt: 192.21 g/mol
InChI Key: OBRVKOVWGSBITQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Dimethyl-6-nitroindoline derivatives often involves nitration reactions where nitro groups are introduced into indoline compounds. For example, nitration with a KNO3 + H2SO4 mixture of dimethyl-indoles proceeds strictly selectively, forming 6-nitro derivatives, which can then be further manipulated to synthesize aminoindoles and other related compounds (Yamashkin, Artaeva, & Alyamkina, 2010). Additionally, compounds similar to this compound have been synthesized starting from L-phenylalanine, demonstrating the versatility of nitration reactions in the synthesis of complex organic molecules (Liu, Qian, & Chen, 2010).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using various spectroscopic techniques. High-resolution mass spectrometry and 1H NMR spectroscopy are common tools for establishing the chemical structure of nitroindoline derivatives (Seng, McConnell, & Mower, 1990). Crystallography reports, such as those by Polyakova et al. (2017), provide detailed insights into the crystal structure of similar compounds, highlighting the importance of structural analysis in understanding the properties and reactivity of these molecules (Polyakova et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, such as nitration, reduction, and coupling, to form a wide range of compounds with potential applications in medicinal chemistry and material science. The study of these reactions provides valuable information on the reactivity and functional group transformations of nitroindoline derivatives (Milbank et al., 1999).

Scientific Research Applications

  • Photochromic Properties : A study on photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes shows that introducing a carbethoxymethyl substituent at the nitrogen atom increases the rate of dark decolorization of photomerocyanines without significantly affecting spectral characteristics (Gal'bershtam et al., 1977).

  • Photocleavage Efficiency : The effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines show that certain substitutions can significantly improve photolysis efficiency. For instance, a 4-methoxy substitution improved photolysis efficiency more than two-fold (Papageorgiou & Corrie, 2000).

  • Synthesis and Reactions : Research on the synthesis and reactions of various substituted 6-aminoindoles, derived from 3,3-dimethyl-6-nitroindoline, has been conducted. This research focuses on the selectivity of nitration and the subsequent synthesis processes of aminoindoles (Yamashkin et al., 2010).

  • Rapid Release of Neuroactive Amino Acids : A study on antenna-sensitized nitroindoline precursors for the rapid release of neuroactive amino acids, such as L-glutamate, demonstrates efficient energy transfer and activation in neuronal systems (Papageorgiou et al., 2004).

  • Cytotoxicity and Alkylating Agents : Research into the synthesis of various 6-amino-seco-cyclopropylindole compounds reveals their potential as cytotoxins and alkylating agents, with variations in their structures affecting cytotoxicity and solubility (Milbank et al., 1999).

  • Synthesis of Novel Spiropyran-based Materials : A study on the synthesis of novel spiropyrans from substituted 3,3-dimethyl-2-methyleneindoline and their encapsulation in silica nano-shells indicates potential applications in colorimetric temperature indication due to their thermochromic behavior (Iqbal et al., 2022).

  • Photolysis for Material Engineering : Research on the photolysis of polypeptides containing 7-nitroindoline units, using two-photon excitation, shows potential applications in material engineering for microstructure fabrication (Hatch et al., 2016).

Safety and Hazards

The safety information for 3,3-Dimethyl-6-nitroindoline includes hazard statements H302 and H317 . Precautionary statements include P280 and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

Mechanism of Action

Mode of Action

It is known that the compound exhibits photochromic properties . This suggests that it may interact with its targets in a light-dependent manner, undergoing structural changes that affect its activity. More detailed studies are required to elucidate the precise interactions between 3,3-Dimethyl-6-nitroindoline and its targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its photochromic properties, it is plausible that the compound could influence pathways related to light perception or signal transduction.

Action Environment

The action of this compound may be influenced by various environmental factors, given its photochromic nature . Light intensity, wavelength, and exposure duration could potentially affect the compound’s activity, efficacy, and stability.

properties

IUPAC Name

3,3-dimethyl-6-nitro-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRVKOVWGSBITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620817
Record name 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179898-72-7
Record name 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,3-dimethyl-6-nitroindolin-2-one (0.6 g, 3 mmol) (Mertens et al., J. Med. Chem. 30:1279, 1987) in THF (40 mL) at 0° C. under N2 was added 2.0 M solution of BH3.Me2S complex in THF (10 mL, 20 mmol). The mixture was stirred at rt for 10 h, and then quenched by addition of water (10 mL) and concentrated HCl (20 mL). The mixture was further stirred at rt for 5 h, and then basified with sat. aq. Na2CO3 and extracted with EtOAc (50 mL×3). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated to give an orange syrup.
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(3,3-Dimethyl-6-nitro-2,3-dihydro-indol-1-yl)ethanone (1.8 g, Step C) was dissolved in EtOH (50 mL), 12N HCl (50 mL) was added and the resulting mixture was heated at 70° C. overnight. After the mixture was concentrated in vacuo, it was partitioned between saturated NaHCO3 solution and EtOAc, the resulting organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford a yellow solid. MS: 193 (M+1). Calc'd. for C10H12N2O2—192.21.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

H2SO4 (1.42 kg) and 3,3-dimethylindoline HCl salt (Example 3, 200 g) were charged to a dry 5 L RB-flask under nitrogen at 20-25° C. The reaction mixture was cooled to −15 to 10° C. A solution of HNO3 (75.6 g) in water (18.89 g) was added drop-wise. The resulting reaction mixture was stirred for 1 h. The mixture was transferred into a mixture of 2.084 L of 30% NH4OH and 600 mL of water at 0-5° C. The pH was adjusted to 8-9 with NH4OH, and after the addition of 800 mL of IPAC, phases were separated. The aqueous phase was extracted with IPAC (400 mL). The combined organic phase was washed with saturated brine (400 mL) to give a solution of 3,3-dimethyl-6-nitroindoline. (190.5 g, 91%, 94 A %).
Name
Quantity
1.42 kg
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
75.6 g
Type
reactant
Reaction Step Two
Name
Quantity
18.89 g
Type
solvent
Reaction Step Two
Name
Quantity
2.084 L
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 2-bromo-N-(2-methyl-2-propenyl)-5-nitroaniline (100 mg, 0.369 mmol), Pd(OAc)2 (2 mg, 0.0073 mol), Bu4NBr (119 mg, 0.369 mmol) and triethylamine (129 mL, 0.922 mmol) in 1 mL of dry DMF under argon atmospere was heated at 80° C. for 1 h. Then sodium formate (25 mg, 0.369 mmol) was added to the reaction mixture with continued heating at 80° C. for 20 h. Water (2 mL) was added and the mixture was extracted with ethyl acetate (2×5 mL), dried (Na2SO4) and concentrated in vacuo to an oil that was subjected to flash column chromatography (silica gel, hexanes/ethyl acetate, 8:2) to give 60 mg (80%) of 3,3-dimethyl-6-nitroindoline. Data for 3,3-dimethyl-6-nitroindoline: 1H NMR (400 MHz, CDCl3) 7.60 (dd, J=8.2, 2.0, 1H), 7.35 (d, J=2.0, 1H), 7.08 (d, J=8.2, 1H), 3.98 (bs, 1H), 3.41 (s, 2H), 1.33 (s, 6H).
Name
2-bromo-N-(2-methyl-2-propenyl)-5-nitroaniline
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
119 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-6-nitroindoline
Reactant of Route 2
3,3-Dimethyl-6-nitroindoline
Reactant of Route 3
3,3-Dimethyl-6-nitroindoline
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-6-nitroindoline
Reactant of Route 5
3,3-Dimethyl-6-nitroindoline
Reactant of Route 6
3,3-Dimethyl-6-nitroindoline

Q & A

Q1: What are the structural characteristics of 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes and how do these structures contribute to their photochromic behavior?

A: While the provided abstracts lack detailed spectroscopic data, they highlight that these compounds belong to the spirooxazine family, known for their reversible color change upon UV light exposure. [, ] The "spiro" linkage between the indoline and chromene moieties is crucial. In their colorless form, the two units are orthogonal, minimizing conjugation. Upon UV irradiation, the spiro C-O bond breaks, allowing the molecule to rearrange into a planar, conjugated structure responsible for the colored state. The presence of the nitro group (–NO₂) at the 6′ position of the indoline moiety further influences the photochromic properties, likely affecting the absorption wavelength and switching kinetics.

Q2: How do modifications to the nitrogen atom of the indoline ring in 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes influence their photochromic properties?

A: Both articles investigate the impact of N-substitution on the photochromic behavior of these compounds. [, ] While specific substituents aren't listed in the abstracts, it's implied that different N-substituents can significantly alter the photochromic characteristics. These modifications likely influence the electron density distribution within the molecule, impacting the efficiency of the ring-opening process upon UV irradiation and consequently, the color change intensity, rate of color fading, and fatigue resistance of the photochromic system.

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